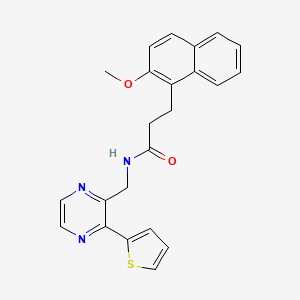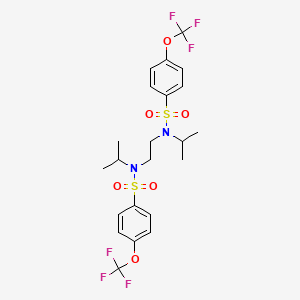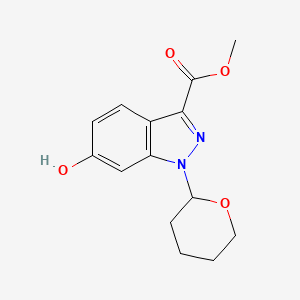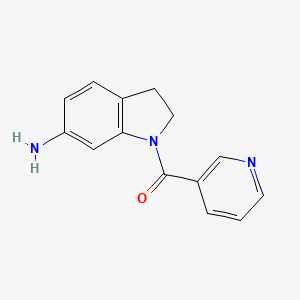
3-(2-methoxynaphthalen-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 3-(2-methoxynaphthalen-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)propanamide is a complex organic molecule that appears to be a hybrid structure incorporating elements of naphthalene, thiophene, and pyrazine. This compound is likely to have been synthesized for its potential biological activity, given the bioactive nature of its individual components.
Synthesis Analysis
While the exact synthesis of 3-(2-methoxynaphthalen-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)propanamide is not detailed in the provided papers, similar compounds have been synthesized through reactions involving amine precursors and naproxen derivatives, as seen in the synthesis of (±)-N-(3-chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide . The synthesis likely involves the formation of an amide bond between a naphthalene-derived carboxylic acid and an amine that contains the thiophene and pyrazine components.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques, including NMR, UV, IR, and mass spectrometry . Additionally, X-ray crystallography has been used to determine the three-dimensional structure of similar molecules, revealing dihedral angles and hydrogen bonding patterns that contribute to the stability and conformation of the molecule . These techniques would be applicable in analyzing the molecular structure of the compound .
Chemical Reactions Analysis
The chemical reactivity of the compound would be influenced by the functional groups present in its structure. The amide bond is typically stable under physiological conditions, but the naphthalene and thiophene rings could potentially undergo electrophilic substitution reactions. The pyrazine ring might also engage in nucleophilic substitution depending on the reaction conditions.
Physical and Chemical Properties Analysis
The physical properties of the compound, such as solubility and melting point, would be influenced by the presence of the methoxy and amide groups, which could facilitate hydrogen bonding and increase solubility in polar solvents. The compound's thermal stability could be similar to that of the pyrazole derivative mentioned, which is stable up to 190°C . The electronic structure, as determined by DFT calculations, would provide insights into the electrophilic and nucleophilic regions of the molecule, which are important for understanding its reactivity .
科学的研究の応用
Synthetic Chemistry Applications
- Derivative Synthesis : Compounds similar to "3-(2-methoxynaphthalen-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)propanamide" are synthesized for their potential applications in medicinal chemistry and materials science. For example, derivatives of naphthalene and thiophene have been synthesized and characterized to explore their antibacterial and antifungal activities (Helal et al., 2013). These derivatives have shown significant activities, indicating the potential of such compounds in developing new antimicrobial agents.
Pharmacological Applications
- Antimicrobial Activity : Novel derivatives featuring methoxynaphthalen and thiophene moieties have been synthesized and shown to possess potent antibacterial and antifungal properties. This suggests that compounds structurally related to "3-(2-methoxynaphthalen-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)propanamide" could be explored for their potential as antimicrobial agents, offering a new avenue for the development of treatments against resistant microbial strains (Helal et al., 2013).
特性
IUPAC Name |
3-(2-methoxynaphthalen-1-yl)-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S/c1-28-20-10-8-16-5-2-3-6-17(16)18(20)9-11-22(27)26-15-19-23(25-13-12-24-19)21-7-4-14-29-21/h2-8,10,12-14H,9,11,15H2,1H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJMPJBRFWVGCGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)CCC(=O)NCC3=NC=CN=C3C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methoxynaphthalen-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(2-Chloropropanoylamino)propyl]-3-methylfuran-2-carboxamide](/img/structure/B2538762.png)
![3-(4-fluorobenzyl)-1-(4-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)




![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2538776.png)





![2-Methyl-7-(4-nitrophenyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2538784.png)
